molecular formula C11H18N4O2S2 B6471469 N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640815-62-7

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471469
CAS No.: 2640815-62-7
M. Wt: 302.4 g/mol
InChI Key: HJOIYZYOOURYHH-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-methyl-1,2,4-thiadiazole with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or stirring to facilitate the reaction .

Chemical Reactions Analysis

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S2/c1-8-12-11(18-13-8)15-6-2-3-9(7-15)14-19(16,17)10-4-5-10/h9-10,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOIYZYOOURYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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